Cyclohexylidene(2-thienyl)acetonitrile
Description
Cyclohexylidene(2-thienyl)acetonitrile is a nitrile derivative characterized by a cyclohexylidene group (a cyclohexane ring with a conjugated double bond) attached to a 2-thienyl (thiophene) moiety. For instance, Cyclohexylidene(phenyl)acetonitrile is listed as a regulated chemical substance under environmental regulations, suggesting similar derivatives may require careful handling .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-cyclohexylidene-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C12H13NS/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h4,7-8H,1-3,5-6H2 |
InChI Key |
PRLGZJVPLZHQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C2=CC=CS2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Thienyl vs. Phenyl Groups
Cyclohexylidene(phenyl)acetonitrile (synonym in ) replaces the 2-thienyl group with a phenyl ring. Key differences include:
- Electronic Effects : The thienyl group introduces sulfur-based resonance and electron-rich properties, enhancing reactivity in electrophilic substitutions compared to phenyl derivatives.
- Steric Profile : The planar thiophene ring (2-thienyl) may offer reduced steric hindrance compared to bulkier substituents, influencing reaction pathways.
Thienyl Substitution Patterns: 2-Thienyl vs. 3-Thienyl Derivatives
demonstrates that substituent position on the thienyl ring significantly impacts enantioselectivity in catalytic reactions. For example:
- 2-Thienyl Derivatives : Exhibit higher enantioselectivity (e.g., 97:3 er in hydroboration reactions) compared to 3-thienyl analogs (88:12 er). This is attributed to electronic and steric interactions at the reaction site, where the sulfur atom in 2-thienyl derivatives is closer to the unsaturated center, modulating catalyst-substrate interactions .
- Synthetic Applications : The 2-thienyl group’s electron-donating nature enhances regioselectivity in β-boration reactions, as seen in phosphonate-directed catalytic asymmetric hydroboration (CAHB) .
Cyclohexyl-Based Nitriles: Structural Variants
- α,α-Dimethyl-(2-thienyl)acetonitrile (): Features methyl groups adjacent to the nitrile, increasing steric bulk. This compound was used in synthesizing di(2-thienyl)methyl ketones via reactions with thienyllithium, showcasing its utility in constructing complex heterocycles .
- 2-(Cyclohexyloxy)acetonitrile (): Differs in the cyclohexyl group’s attachment (ether linkage vs. conjugated cyclohexylidene). Its structural data (SMILES:
C1CCC(CC1)OCC#N, InChIKey:ISUQSBDLNDIYIT-UHFFFAOYSA-N) highlights distinct polarity and solubility profiles compared to conjugated systems .
Physical Properties
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